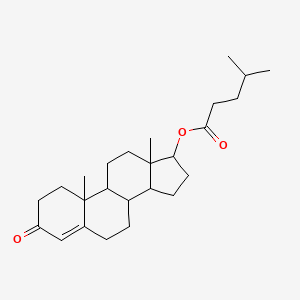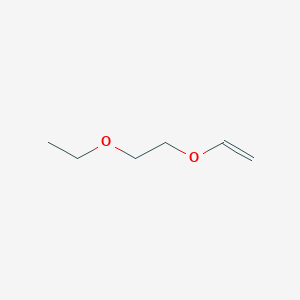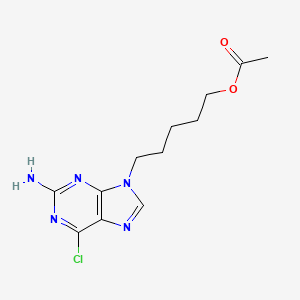![molecular formula C22H36O4 B15287156 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone is an organic compound with the molecular formula C22H36O4 It is a derivative of benzoquinone, characterized by the presence of a hydroxyl group, a methoxy group, and a long pentadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroquinone derivatives and long-chain alkyl halides.
Alkylation: The hydroquinone derivative undergoes alkylation with a pentadecyl halide in the presence of a strong base, such as potassium carbonate, to introduce the pentadecyl chain.
Methoxylation: The resulting intermediate is then subjected to methoxylation using a methoxy donor, such as dimethyl sulfate, under basic conditions to introduce the methoxy group.
Oxidation: Finally, the compound is oxidized to form the benzoquinone structure using an oxidizing agent like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoquinone derivatives.
Applications De Recherche Scientifique
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone involves its interaction with molecular targets and pathways, such as:
Oxidative Stress: The compound can modulate oxidative stress by acting as an antioxidant or pro-oxidant, depending on the cellular environment.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to therapeutic effects.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular processes like apoptosis and proliferation.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone can be compared with other similar compounds, such as:
2-Hydroxy-5-methoxybenzoquinone: Lacks the long pentadecyl chain, resulting in different solubility and biological properties.
2-Hydroxy-3-pentadecylbenzoquinone:
5-Methoxy-3-pentadecylbenzoquinone: Lacks the hydroxyl group, altering its chemical behavior and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the long alkyl chain, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H36O4 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h17,24H,3-16H2,1-2H3 |
Clé InChI |
LLHUGCSADCEHKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


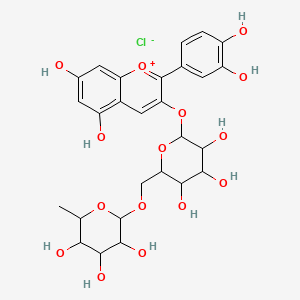
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
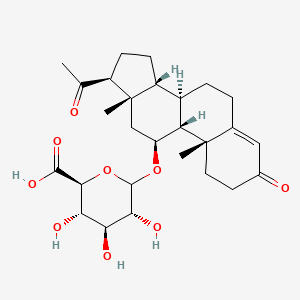
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)
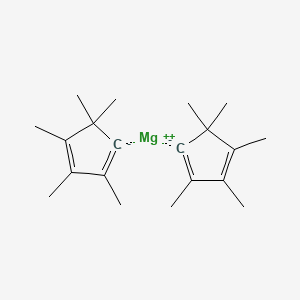
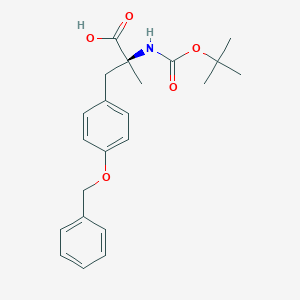
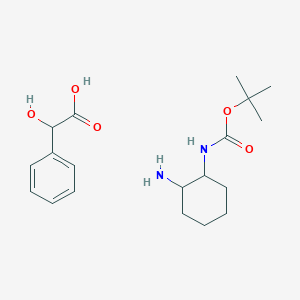
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
